molecular formula C11H19N5O2 B5603459 (3R*,4S*)-3,4-dimethyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]piperidin-4-ol

(3R*,4S*)-3,4-dimethyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]piperidin-4-ol

Cat. No.: B5603459
M. Wt: 253.30 g/mol
InChI Key: PIGYCVNGSOEVQS-KCJUWKMLSA-N
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Description

(3R*,4S*)-3,4-dimethyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]piperidin-4-ol is a useful research compound. Its molecular formula is C11H19N5O2 and its molecular weight is 253.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.15387487 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modifications

Research into the chemical synthesis and modification of related compounds provides insights into the broader applications of (3R*,4S*)-3,4-dimethyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]piperidin-4-ol in scientific research. For instance, the development of novel synthetic routes and the exploration of chemical reactivity under various conditions can offer new perspectives on drug design and molecular functionality. Studies such as those by Bergman et al. (2011) on thionations using a P4S10-pyridine complex highlight the importance of exploring chemical reactions for synthesizing new compounds with potential applications in medicinal chemistry and beyond (Bergman, Pettersson, Hasimbegovic, & Svensson, 2011).

Antibacterial Properties

The investigation into the antibacterial properties of derivatives similar to this compound can lead to the development of new antibacterial agents. Research conducted by Aridoss et al. (2010) on the synthesis and crystal studies of diversely functionalized tetrahydropyridin-4-ol demonstrates the potential for discovering novel antibacterial substances that can address the growing concern of antibiotic resistance (Aridoss, Amirthaganesan, & Jeong, 2010).

Antitumor Evaluation

Compounds related to this compound are being evaluated for their antitumor properties, offering new avenues for cancer treatment. For example, Al-Omran et al. (2014) discussed the synthesis, spectroscopy, X-ray studies, and antitumor evaluation of novel compounds, highlighting the importance of such research in developing therapies against various cancers (Al-Omran, Mohareb, & El-Khair, 2014).

Antihypertensive Activity

Exploring the antihypertensive activity of compounds structurally similar to this compound can contribute to the development of new treatments for hypertension. Research like that by Evans et al. (1983) on the synthesis and antihypertensive activity of dihydro-2H-1-benzopyran-3-ols underscores the potential for discovering new therapeutic agents in this domain (Evans, Fake, Hamilton, Poyser, & Watts, 1983).

Properties

IUPAC Name

1-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-(5-methyltetrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2/c1-8-6-15(5-4-11(8,3)18)10(17)7-16-9(2)12-13-14-16/h8,18H,4-7H2,1-3H3/t8-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGYCVNGSOEVQS-KCJUWKMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)O)C(=O)CN2C(=NN=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C)O)C(=O)CN2C(=NN=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.